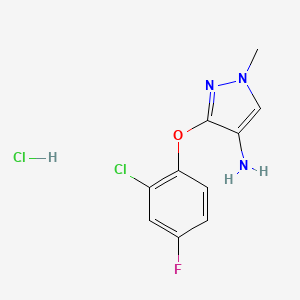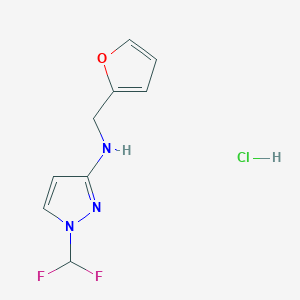
4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl carbonochloridate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester is a chemical compound with significant applications in various fields This compound is known for its unique structure, which includes a thienyl ester group and a chlorinated carbonochloridic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester typically involves the reaction of 4-chlorotetrahydro-1,1-dioxido-3-thiophene with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the following steps:
Reaction with Phosgene: The starting material, 4-chlorotetrahydro-1,1-dioxido-3-thiophene, is reacted with phosgene in the presence of a base such as pyridine to form the ester.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems helps in maintaining the reaction conditions and improving the yield of the product.
化学反応の分析
Types of Reactions
Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester undergoes various chemical reactions, including:
Substitution Reactions: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form the corresponding acid and alcohol.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the ester group under mild conditions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester.
Oxidation and Reduction: Specific oxidizing or reducing agents can be used depending on the desired transformation.
Major Products Formed
Substitution: Formation of substituted esters or amides.
Hydrolysis: Formation of the corresponding acid and alcohol.
Oxidation and Reduction: Formation of oxidized or reduced derivatives.
科学的研究の応用
Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester involves its reactivity towards nucleophiles. The ester group is susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
類似化合物との比較
Similar Compounds
Carbonochloridic acid, ethyl ester: Similar in structure but with an ethyl group instead of the thienyl group.
Carbonochloridic acid, phenyl ester: Contains a phenyl group, making it more aromatic and less reactive compared to the thienyl ester.
Uniqueness
Carbonochloridic acid, 4-chlorotetrahydro-1,1-dioxido-3-thienyl ester is unique due to the presence of the thienyl group, which imparts specific reactivity and properties. This makes it suitable for specialized applications in organic synthesis and pharmaceuticals.
特性
CAS番号 |
77691-77-1 |
|---|---|
分子式 |
C5H6Cl2O4S |
分子量 |
233.07 g/mol |
IUPAC名 |
(4-chloro-1,1-dioxothiolan-3-yl) carbonochloridate |
InChI |
InChI=1S/C5H6Cl2O4S/c6-3-1-12(9,10)2-4(3)11-5(7)8/h3-4H,1-2H2 |
InChIキー |
NUSRJDVLUBSGPF-UHFFFAOYSA-N |
正規SMILES |
C1C(C(CS1(=O)=O)Cl)OC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B15112636.png)



![Ethyl 3-[3-(difluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B15112675.png)
![5-(3-Chlorophenyl)-10-phenyl-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B15112676.png)
![4-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B15112682.png)
![2-Methoxy-5-[2-[4-(3-phenylpropyl)-1-piperazinyl]ethyl]phenol dihydrochloride](/img/structure/B15112684.png)
![5-Ethyl-4-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B15112692.png)
![1-Cyclopropyl-3-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrrolidin-2-one](/img/structure/B15112696.png)

![3-Bromo-4-({1-[(oxan-2-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B15112708.png)
![N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide](/img/structure/B15112711.png)
